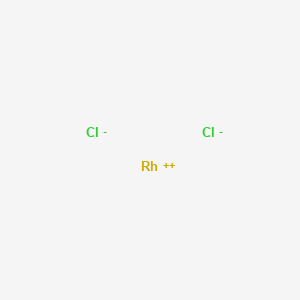

Rhodium chloride (RhCl2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

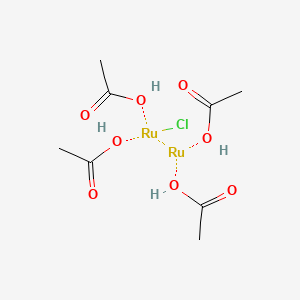

Rhodium chloride, with the chemical formula RhCl2, is an inorganic compound that is part of the platinum group metals. It is known for its red-brown color and is typically used in various chemical reactions and industrial applications due to its unique properties. Rhodium chloride is often used as a precursor to other rhodium compounds and as a catalyst in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rhodium chloride can be synthesized through the reaction of rhodium metal with chlorine gas at elevated temperatures. The reaction typically occurs at temperatures between 200°C and 300°C. The resulting product is a red-brown solid that can be further purified by recrystallization from hydrochloric acid solutions .

Industrial Production Methods: In industrial settings, rhodium chloride is produced by the chlorination of rhodium sponge. The process involves passing chlorine gas over rhodium sponge at high temperatures, resulting in the formation of rhodium chloride. This method is efficient and allows for the large-scale production of rhodium chloride .

Analyse Chemischer Reaktionen

Types of Reactions: Rhodium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with a wide range of ligands, making it a versatile compound in coordination chemistry .

Common Reagents and Conditions:

Oxidation: Rhodium chloride can be oxidized to form higher oxidation state compounds, such as rhodium trichloride.

Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride to form rhodium metal or lower oxidation state rhodium compounds.

Major Products Formed:

- Rhodium trichloride (RhCl3)

- Rhodium acetylacetonate

- Pentamminerhodium chloride

Wissenschaftliche Forschungsanwendungen

Rhodium chloride has a wide range of applications in scientific research:

- Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions. Rhodium chloride is also used in the preparation of other rhodium complexes that are valuable in homogeneous catalysis .

- Biology and Medicine: Rhodium chloride complexes have been studied for their potential anticancer properties. They have shown cytotoxic activity against various cancer cell lines and are being explored as potential chemotherapeutic agents .

- Industry: In the industrial sector, rhodium chloride is used in the production of catalytic converters for automobiles, which help reduce harmful emissions. It is also used in the electroplating industry to provide a corrosion-resistant coating on metals .

Wirkmechanismus

The mechanism of action of rhodium chloride involves its ability to form complexes with various ligands. These complexes can interact with biological molecules, leading to changes in cellular processes. For example, rhodium chloride complexes have been shown to induce apoptosis in cancer cells by increasing the expression of caspase 3 and promoting the cleavage of poly(ADP-ribose) polymerase (PARP), which are key components of the apoptotic pathway .

Vergleich Mit ähnlichen Verbindungen

Rhodium chloride can be compared with other similar compounds such as:

- Rhodium trichloride (RhCl3): Unlike rhodium chloride, rhodium trichloride is a higher oxidation state compound and is often used in different catalytic applications.

- Cobalt chloride (CoCl2): Cobalt chloride is another transition metal chloride but has different chemical properties and applications compared to rhodium chloride.

- Iridium chloride (IrCl3): Iridium chloride is similar to rhodium chloride in terms of its use in catalysis, but it has distinct chemical behavior and reactivity .

Rhodium chloride stands out due to its unique catalytic properties and its ability to form a wide range of complexes, making it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer |

13783-12-5 |

|---|---|

Molekularformel |

Cl2Rh |

Molekulargewicht |

173.81 g/mol |

IUPAC-Name |

rhodium(2+);dichloride |

InChI |

InChI=1S/2ClH.Rh/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

UOPIRNHVGHLLDZ-UHFFFAOYSA-L |

Kanonische SMILES |

[Cl-].[Cl-].[Rh+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.